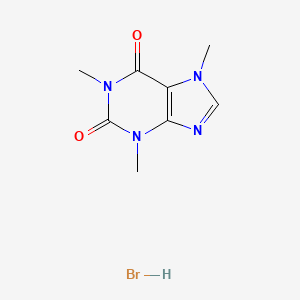
Caffeine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Caffeine hydrobromide is a compound derived from caffeine, a well-known stimulant found in coffee, tea, and various other beverages. Caffeine is a methylxanthine class drug that is widely consumed for its stimulating effects on the central nervous system. This compound is used in various pharmaceutical applications due to its enhanced solubility and stability compared to caffeine alone .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of caffeine hydrobromide typically involves the reaction of caffeine with hydrobromic acid. The process can be summarized as follows:
Reaction with Hydrobromic Acid: Caffeine is dissolved in an appropriate solvent, such as water or ethanol. Hydrobromic acid is then added to the solution, resulting in the formation of this compound.
Purification: The resulting solution is purified through crystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reaction: Large quantities of caffeine are reacted with hydrobromic acid in industrial reactors.
Purification and Drying: The product is then purified using industrial-scale crystallization or filtration techniques, followed by drying to obtain the final product.
化学反応の分析
Types of Reactions
Caffeine hydrobromide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Electrophilic substitution reactions, such as bromination, can occur under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Bromination can be carried out using bromine or N-bromosuccinimide in the presence of a catalyst.
Major Products Formed
Oxidation Products: Various oxidized derivatives of caffeine.
Reduction Products: Reduced forms of caffeine.
Substitution Products: Brominated derivatives of caffeine.
科学的研究の応用
Caffeine hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic reactions due to its unique properties.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Utilized in the production of pharmaceuticals and as an additive in various products.
作用機序
Caffeine hydrobromide exerts its effects primarily through the inhibition of adenosine receptors in the central nervous system. This inhibition leads to increased neuronal activity and the release of neurotransmitters such as dopamine and norepinephrine. The compound also affects various molecular targets and pathways, including the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in its stimulating effects .
類似化合物との比較
Caffeine hydrobromide is similar in structure and function to other methylxanthines, such as theophylline and theobromine. it has unique properties that make it distinct:
Theophylline: Used primarily as a bronchodilator in the treatment of respiratory diseases.
Theobromine: Found in chocolate and has milder stimulant effects compared to caffeine.
This compound: Enhanced solubility and stability, making it suitable for various pharmaceutical applications.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it a valuable tool in scientific research and pharmaceutical development.
特性
CAS番号 |
5743-18-0 |
|---|---|
分子式 |
C8H11BrN4O2 |
分子量 |
275.10 g/mol |
IUPAC名 |
1,3,7-trimethylpurine-2,6-dione;hydrobromide |
InChI |
InChI=1S/C8H10N4O2.BrH/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;/h4H,1-3H3;1H |
InChIキー |
XXSSHQCOBPQFOL-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Benzenediol,4-[(butylthio)methyl]-](/img/structure/B13811912.png)

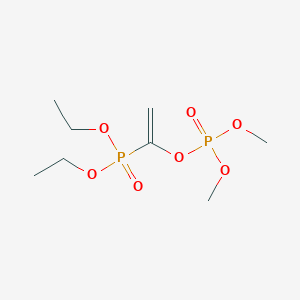
![(1S,2S,3S,4R)-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13811926.png)
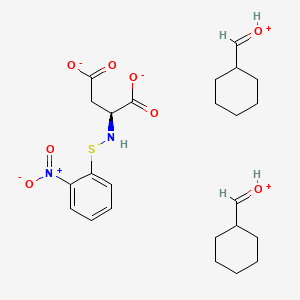
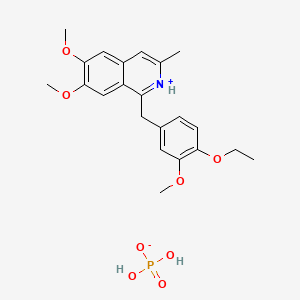

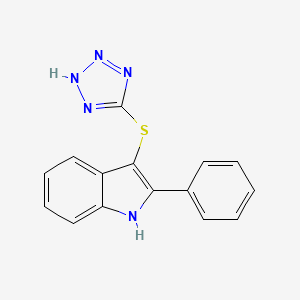
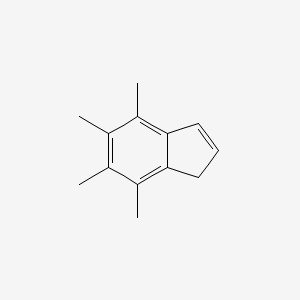
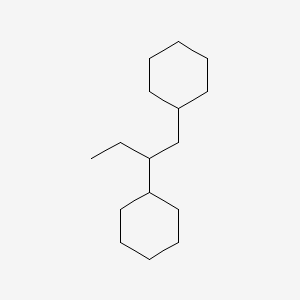
![3-[Bis(2-propynyl)amino]acrylic acid methyl ester](/img/structure/B13811980.png)
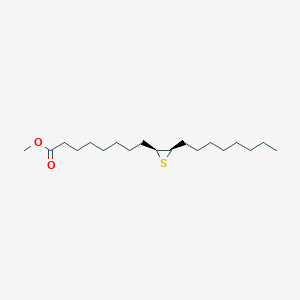
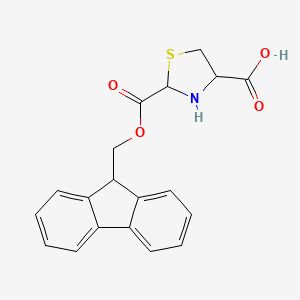
![3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI)](/img/structure/B13811991.png)
